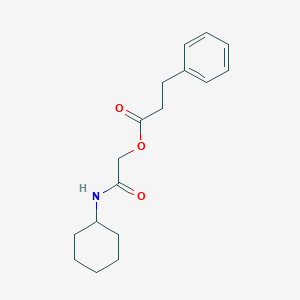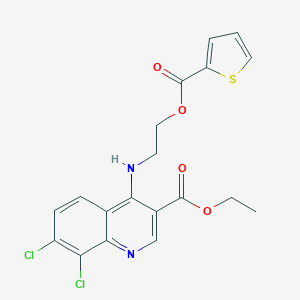![molecular formula C20H18N4O3S B241524 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(pyridin-3-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B241524.png)
3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(pyridin-3-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(pyridin-3-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "compound X" in the scientific literature.
作用機序
The mechanism of action of compound X is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and survival. Specifically, compound X has been shown to inhibit the activity of AKT, a key signaling pathway involved in cancer cell survival. Additionally, compound X has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
Compound X has been shown to have several biochemical and physiological effects. In vitro studies have shown that compound X can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the formation of reactive oxygen species (ROS). In vivo studies have shown that compound X can inhibit tumor growth and reduce inflammation in animal models.
実験室実験の利点と制限
One of the advantages of using compound X in lab experiments is its potent anti-cancer activity, making it a useful tool for studying cancer biology and therapeutic development. Additionally, compound X has been shown to have a favorable toxicity profile, making it a safe compound to work with in the laboratory. However, one limitation of using compound X in lab experiments is its complex synthesis method, which may limit its availability and reproducibility.
将来の方向性
There are several future directions for research on compound X. One direction is to further investigate its mechanism of action and identify the specific targets involved in its anti-cancer activity. Another direction is to explore its potential therapeutic applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, future research could focus on developing more efficient and scalable synthesis methods for compound X to improve its availability and reproducibility.
Conclusion:
In conclusion, compound X is a chemical compound with significant potential for therapeutic applications, particularly in the treatment of cancer. Its potent anti-cancer activity, favorable toxicity profile, and potential for use in other diseases make it a promising compound for further research. However, its complex synthesis method and limited availability may present challenges in its use in lab experiments. Future research should focus on further investigating its mechanism of action and exploring its potential therapeutic applications in other diseases.
合成法
The synthesis method for compound X involves several steps, including the synthesis of the starting materials and the subsequent reaction to form the final product. The starting materials used in the synthesis of compound X include pyridine-3-carboxaldehyde, 2-thiophenecarboxylic acid, and imidazole-1-propionic acid. The reaction between these starting materials is catalyzed by a base to form compound X.
科学的研究の応用
Compound X has been studied extensively for its potential therapeutic applications. One of the most promising applications of compound X is in the treatment of cancer. Studies have shown that compound X has potent anti-cancer activity against several types of cancer cells, including breast cancer, lung cancer, and colon cancer. Additionally, compound X has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for a range of inflammatory and oxidative stress-related diseases.
特性
製品名 |
3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(pyridin-3-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
分子式 |
C20H18N4O3S |
分子量 |
394.4 g/mol |
IUPAC名 |
4-hydroxy-1-(3-imidazol-1-ylpropyl)-2-pyridin-3-yl-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C20H18N4O3S/c25-18(15-5-2-11-28-15)16-17(14-4-1-6-21-12-14)24(20(27)19(16)26)9-3-8-23-10-7-22-13-23/h1-2,4-7,10-13,17,26H,3,8-9H2 |
InChIキー |
KPQPCBUXDKULRJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C2C(=C(C(=O)N2CCCN3C=CN=C3)O)C(=O)C4=CC=CS4 |
正規SMILES |
C1=CC(=CN=C1)C2C(=C(C(=O)N2CCCN3C=CN=C3)O)C(=O)C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-Fluorophenoxy)methyl]-5-[(2-methoxyethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B241442.png)
![5-[(4-Ethoxyphenyl)amino]-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B241443.png)
![2-methoxy-N-[2-(4-morpholinyl)ethyl]-5-(4-morpholinylsulfonyl)benzamide](/img/structure/B241447.png)
![8,8-dimethyl-2-methylsulfanyl-5-(2-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B241454.png)

![8,8-dimethyl-2-methylsulfanyl-5-(3-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B241459.png)
![N-[(pentanoylamino)-[4-(trifluoromethyl)phenyl]methyl]pentanamide](/img/structure/B241462.png)






![[2,6-dimethyl-1-(3-phenylpropyl)pyridin-4(1H)-ylidene]propanedinitrile](/img/structure/B241480.png)